4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine
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Overview
Description
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a fluorine atom and a piperidine ring linked to a chloropyridine moiety via an ether linkage. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chloropyridine Intermediate: The synthesis begins with the preparation of 3-chloropyridin-4-ol, which is then converted to 3-chloropyridin-4-yl methanol using appropriate reagents and conditions.
Etherification: The chloropyridin-4-yl methanol is reacted with piperidine under basic conditions to form the piperidin-1-yl ether intermediate.
Pyrimidine Formation: The final step involves the coupling of the piperidin-1-yl ether intermediate with a fluoropyrimidine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms and nitrogen-containing heterocycles.
Oxidation and Reduction: The pyridine and piperidine rings can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms in the rings.
Scientific Research Applications
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in disease pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds with desired properties.
Material Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used in studies to understand its interaction with biological macromolecules, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine
- 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
Uniqueness
Compared to similar compounds, 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine stands out due to the presence of the fluorine atom on the pyrimidine ring, which can significantly influence its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O/c16-12-7-18-4-1-14(12)22-9-11-2-5-21(6-3-11)15-13(17)8-19-10-20-15/h1,4,7-8,10-11H,2-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPGMPLQPWITQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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